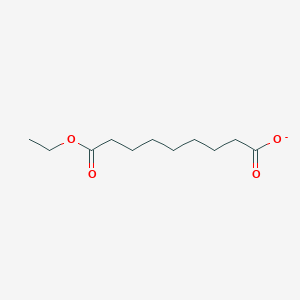

9-Ethoxy-9-oxononanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

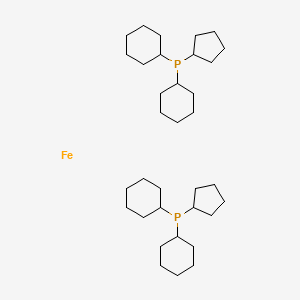

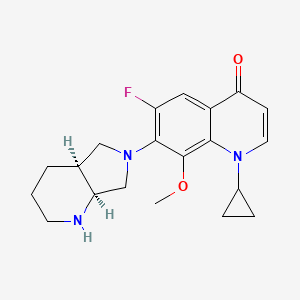

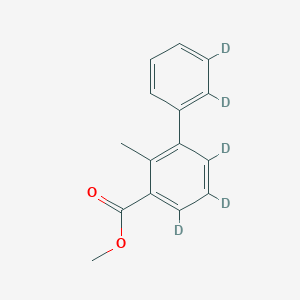

The synthesis of compounds similar to 9-Ethoxy-9-oxononanoate involves Friedel–Crafts acylation, Schotten–Baumann type reactions, and tandem [4 + 2] cycloaddition/cyclopentannulation processes. For instance, Micheletti et al. (2023) synthesized methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate and methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate through reactions involving methyl 9-chloro-9-oxononanoate (Micheletti & Boga, 2023). Reyes et al. (2008) described a synthesis process for polycyclic oxazol-2-one derivatives, showcasing complex synthetic pathways relevant to similar compounds (Reyes et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to 9-Ethoxy-9-oxononanoate utilizes various spectroscopic techniques, including NMR, IR, and X-ray crystallography. Micheletti et al. (2023) elucidated the structure of their synthesized compounds using 1H-NMR, 13C-NMR, and ESI-MS, among others. These analytical methods are crucial for confirming the chemical structure and stereochemistry of synthesized molecules (Micheletti & Boga, 2023).

Chemical Reactions and Properties

The chemical reactivity of 9-Ethoxy-9-oxononanoate and related compounds is influenced by their functional groups and molecular structure. The presence of the ethoxy and oxo groups can lead to various chemical transformations, including hydrolysis, oxidation, and cycloaddition reactions. For example, the synthesis process described by Reyes et al. (2008) involves cycloadditions that are highly regioselective and stereoselective, indicating the influence of the compound's structure on its chemical reactivity (Reyes et al., 2008).

Wissenschaftliche Forschungsanwendungen

Forschung zu Lipidhydroperoxiden

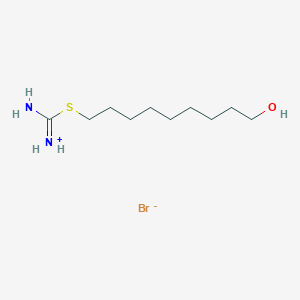

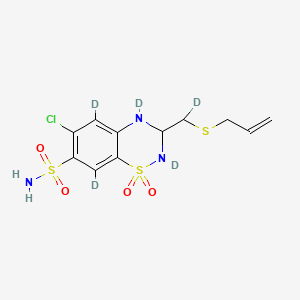

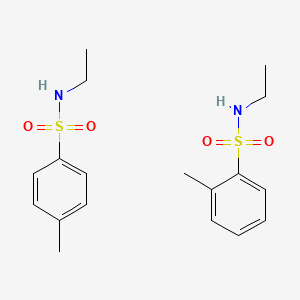

9-Ethoxy-9-oxononanoat wird in der Untersuchung von Lipidhydroperoxiden verwendet. Lipidhydroperoxide entstehen als Ergebnis der Lipidperoxidation, ein Prozess, der sowohl in Pflanzen als auch in Tieren weit verbreitet ist {svg_1}. Das 9-Hydroperoxid, das produziert wurde, war Methyl-9-oxononanoat {svg_2}, was entscheidend ist, um die molekulare Grundlage des chemischen Prozesses zu verstehen, der an der Bildung von Lipidhydroperoxiden beteiligt ist {svg_3}.

Lebensmittelwissenschaften

Im Bereich der Lebensmittelwissenschaften wurde this compound während des Röstprozesses in Erdnüssen identifiziert {svg_4}. Der Gehalt an 9-Oxononansäure nahm zunächst von 25 mg/kg Erdnussöl auf 8 mg/kg Erdnussöl (20 min) ab und stieg nach 40 Minuten Rösten wieder auf 37 mg/kg Erdnussöl an {svg_5}. Diese Verbindung könnte zur Modifikation von Aminosäureseitenketten aufgrund von Lipidation beitragen, was die funktionellen Eigenschaften von Erdnussproteinen direkt beeinflussen könnte {svg_6}.

Marker für thermische Prozesse

Sowohl 9-Oxononansäure als auch Octansäure sind potenzielle Marker für thermische Prozesse {svg_7}. In Modellversuchen mit Methyllinoleat und Methyloleat konnten bis zu 18 oxidierte Fettsäuren als Methylester, 9-Oxononansäure sowie Octansäure als Hauptbestandteile und eine schnellere Bildung von glyzeringebundenen oxidierten Fettsäuren (GOFAs) unter Röstbedingungen (170 °C, 20 min) identifiziert werden {svg_8}.

Organische Synthese

this compound kann auch in der organischen Synthese verwendet werden. So wurde es beispielsweise bei der Synthese von Methyl-9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoat durch eine Reaktion vom Schotten-Baumann-Typ eingesetzt {svg_9}.

Wirkmechanismus

Target of Action

9-Ethoxy-9-oxononanoate, also known as 9-oxononanoate, is primarily involved in the breakdown of unsaturated fatty acids . The compound’s primary targets are unsaturated fatty acids such as oleic acid, linoleic acid, and linolenic acid . These fatty acids play a crucial role in maintaining the structural integrity of cell membranes and are involved in various metabolic processes.

Mode of Action

The interaction of 9-ethoxy-9-oxononanoate with its targets involves a process known as β-scission . During this process, alkoxy radicals caused by the breakdown of unsaturated fatty acids undergo β-scission on both sides of the alkoxy carbon, generating 8-oxooctanoate and 9-oxononanoate . This interaction results in significant changes in the fatty acid composition of the system.

Biochemical Pathways

The β-scission of unsaturated fatty acids leading to the formation of 9-ethoxy-9-oxononanoate affects the lipid metabolism pathway. This process can lead to an increase in the amount of palmitic, stearic, oleic, and linoleic acids . These fatty acids are essential components of cell membranes and play a crucial role in energy storage and cellular signaling.

Result of Action

The action of 9-ethoxy-9-oxononanoate results in changes in the fatty acid composition of the system. For instance, after 20-40 frying cycles, the amount of palmitic, stearic, oleic, and linoleic acid increased up to 15.5% . These changes can influence the physical and chemical properties of the system, such as its oxidative stability and iodine value .

Action Environment

The action of 9-ethoxy-9-oxononanoate is influenced by environmental factors such as temperature and the presence of other compounds. For example, during the deep-frying process, the content of 9-oxononanoate increases significantly as the frying cycles increase . This suggests that the compound’s action, efficacy, and stability are influenced by the frying temperature and the composition of the frying medium.

Eigenschaften

IUPAC Name |

9-ethoxy-9-oxononanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRYLAXNDGUFAK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654089 |

Source

|

| Record name | 9-Ethoxy-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1593-55-1 |

Source

|

| Record name | 9-Ethoxy-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)